4-tert-Butyl-4'-iodobiphenyl
Description
Significance of Biphenyl (B1667301) Derivatives in Advanced Organic Synthesis and Materials Science
Biphenyl derivatives are integral to contemporary chemical research, finding extensive applications in both advanced organic synthesis and materials science. rsc.org In organic synthesis, the biphenyl moiety is a common structural motif in a vast range of pharmacologically active compounds and natural products. rsc.orgresearchgate.net Its rigid yet conformationally flexible nature allows for the precise spatial arrangement of functional groups, a critical factor in designing molecules with specific biological activities.
In the realm of materials science, biphenyls are foundational components for liquid crystals, organic light-emitting diodes (OLEDs), and organic semiconductors. rsc.orgwikipedia.org The electronic properties of the biphenyl system, which can be tuned through substitution, are key to its utility in these applications. For instance, fluorinated biphenyls are prized for their chemical stability and electron-poor nature, making them suitable for developing advanced electronic and optical materials. rsc.org The twisting of the two phenyl rings relative to each other, known as atropisomerism, can lead to chiral molecules with unique optical properties, further expanding their application in chiroptical nanomaterials and enantioselective catalysis. uhmreactiondynamics.org
Strategic Role of Halogenated Biphenyls, specifically 4-tert-Butyl-4'-iodobiphenyl, as Versatile Synthetic Precursors
Halogenated biphenyls are particularly valuable as versatile synthetic precursors due to the reactivity of the carbon-halogen bond. nih.govmdpi.com Among these, this compound stands out as a strategically important building block. lookchem.com The presence of the iodine atom at the 4'-position provides a reactive site for a variety of cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. lookchem.com The C-I bond is particularly susceptible to oxidative addition to transition metal catalysts, such as palladium, making it an ideal handle for synthetic transformations. mdpi.com
The tert-butyl group at the 4-position, while seemingly a simple alkyl substituent, plays a crucial role. Its steric bulk can influence the conformation of the biphenyl system and enhance the selectivity of certain reactions. Furthermore, this group contributes to the solubility of the molecule in organic solvents and can improve the thermal and morphological stability of materials derived from it. ontosight.ai This combination of a reactive iodo group and a sterically influential tert-butyl group makes this compound a highly sought-after precursor for the synthesis of complex organic molecules, liquid crystals, and materials for organic electronics. ekb.egtcichemicals.com
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 320339-03-5 chemicalbook.com |
| Molecular Formula | C₁₆H₁₇I matweb.com |
| Molecular Weight | 336.21 g/mol matweb.com |
| Appearance | White Solid labproinc.com |
| Melting Point | 150 °C labproinc.com |
| Purity | Min. 98.0% (GC) labproinc.com |
Evolution of Research Paradigms for Aryl Halide Functionalization
The methods for functionalizing aryl halides have undergone a significant evolution, moving from classical, often harsh reaction conditions to milder, more versatile, and highly selective catalytic processes. The development of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, revolutionized the field. nih.govacs.org These reactions allow for the efficient formation of C-C, C-N, and C-O bonds from aryl halides under relatively mild conditions. acs.org
Initially, research focused heavily on the more reactive aryl iodides and bromides. However, a major paradigm shift has been the development of catalysts capable of activating the less reactive but more abundant and cheaper aryl chlorides. nih.govacs.org This has been largely driven by innovations in ligand design, with bulky and electron-rich phosphine (B1218219) ligands playing a pivotal role in enhancing the catalytic activity of palladium and nickel complexes. nih.gov
More recently, photoredox catalysis has emerged as a powerful tool for aryl halide functionalization. arizona.edu These methods utilize visible light to generate reactive radical intermediates from aryl halides, enabling a wide range of transformations under exceptionally mild conditions. arizona.edu The development of photocatalytic methods for direct α-arylation of carbonyl compounds and chromoselective bond activation further highlights the ongoing evolution in this field. arizona.edu Additionally, copper-mediated C-X functionalization has provided alternative pathways for the direct transformation of aryl halides into various important functional groups. acs.org The Catellani reaction, which allows for the simultaneous functionalization at both the ortho- and ipso-positions of aryl halides, represents another significant advancement in the efficient construction of highly substituted aromatic compounds. bohrium.com These evolving paradigms continually expand the synthetic chemist's toolkit, enabling the construction of increasingly complex and functional molecules from simple aryl halide precursors like this compound.
Table 2: Key Cross-Coupling Reactions for Aryl Halide Functionalization
| Reaction Name | Bond Formed | Typical Catalyst | Key Features |
|---|---|---|---|
| Suzuki-Miyaura Coupling | C-C | Palladium complexes | Utilizes organoboron reagents; tolerant of many functional groups. rsc.org |
| Heck Reaction | C-C | Palladium complexes | Couples aryl halides with alkenes. acs.org |
| Buchwald-Hartwig Amination | C-N | Palladium complexes | Forms aryl amines from aryl halides and amines. nih.gov |
| Sonogashira Coupling | C-C | Palladium and copper complexes | Couples aryl halides with terminal alkynes. |
| Kumada Coupling | C-C | Nickel or palladium complexes | Utilizes Grignard reagents. rsc.org |
| Stille Coupling | C-C | Palladium complexes | Utilizes organotin reagents. acs.org |
| Ullmann Reaction | C-C or C-O | Copper | A classical method for forming biaryls or diaryl ethers. vanderbilt.edu |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-tert-butyl-4-(4-iodophenyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17I/c1-16(2,3)14-8-4-12(5-9-14)13-6-10-15(17)11-7-13/h4-11H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPIHETXXQCHXAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17I | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Reactivity Profiles of 4 Tert Butyl 4 Iodobiphenyl
Versatile Aryl Iodide Reactivity in Carbon-Carbon Bond Formation
The carbon-iodine (C-I) bond in 4-tert-butyl-4'-iodobiphenyl is the most reactive site for chemical transformations, serving as a versatile functional handle for the construction of more complex molecular architectures. Aryl iodides are highly prized substrates in organic synthesis, particularly for transition-metal-catalyzed cross-coupling reactions, due to the C-I bond's relatively low bond dissociation energy, which facilitates oxidative addition to low-valent metal centers. This reactivity allows for the regioselective formation of new carbon-carbon bonds at the 4'-position of the biphenyl (B1667301) system.
Regioselective Functionalization of the Biphenyl Core via Aryl Radical or Cation Intermediates
The functionalization of this compound is precisely controlled, with reactions occurring almost exclusively at the carbon atom bearing the iodine substituent. This high degree of regioselectivity stems from the specific activation of the C-I bond. While many common C-C bond-forming reactions with aryl iodides (like Suzuki or Heck couplings) proceed via organometallic intermediates, reactions involving aryl radical or aryl cation intermediates also ensure that the new substituent is installed at the 4'-position.
Aryl Radical Intermediates: These can be generated from aryl iodides under photoredox catalysis or via radical-initiated processes. An aryl radical generated at the 4'-position can then be trapped by various radical acceptors, such as alkenes or arenes, to form new C-C bonds. The position of the radical is fixed at the site of the original C-I bond, ensuring perfect regioselectivity. nih.gov
Aryl Cation Intermediates: The formation of an aryl cation from this compound is less common but can be achieved under specific conditions, such as through the decomposition of a diaryliodonium salt derived from the parent molecule. sacredheart.edu These highly reactive electrophilic cations would be immediately trapped by any available nucleophile, again leading to substitution solely at the 4'-position.
This inherent reactivity makes this compound an excellent building block for synthesizing specifically substituted biphenyl derivatives.
| Reaction Type | Intermediate | Typical Reagents | Bond Formed |
|---|---|---|---|
| Suzuki Coupling | Organopalladium | Ar'-B(OR)₂, Pd catalyst, Base | C-C (Aryl-Aryl) |
| Heck Coupling | Organopalladium | Alkene, Pd catalyst, Base | C-C (Aryl-Vinyl) |
| Sonogashira Coupling | Organopalladium/Copper | Terminal alkyne, Pd/Cu catalyst, Base | C-C (Aryl-Alkynyl) |
| Photoredox Catalysis | Aryl Radical | Photocatalyst, Light, Radical Trap | C-C |
Stereochemical Aspects and Atropisomerism in Derived Biaryl Systems
Atropisomerism is a form of chirality that arises from restricted rotation around a single bond. In biaryl systems, this phenomenon occurs when bulky substituents at the ortho positions of the two aryl rings prevent free rotation, leading to stable, non-interconvertible rotational isomers (atropisomers).
| Condition | Potential for Atropisomerism | Explanation |
| Reaction at 4'-position | No | Substitution occurs at a para position, which does not restrict rotation. |
| Reaction introduces a small group at 3'-position | Low | A small group (e.g., -CH₃) is generally not sufficient to create a stable rotational barrier. |
| Reaction introduces a large group at 3'-position | High | A bulky group (e.g., another tert-butyl or a phenyl group) can sterically clash with the other ring, creating a significant barrier to rotation and allowing for the isolation of stable atropisomers. nih.gov |
C-Heteroatom Bond Formation via Ligand Coupling and Substitution Reactions
Beyond C-C bond formation, the aryl iodide moiety of this compound is an excellent substrate for forming bonds between the aromatic carbon and various heteroatoms (N, O, S, P, etc.). These transformations are typically achieved through transition-metal-catalyzed cross-coupling reactions, which have largely replaced harsher classical methods.
Palladium-catalyzed reactions are particularly prominent in this area:
Buchwald-Hartwig Amination: This powerful method allows for the formation of C-N bonds by coupling the aryl iodide with a wide range of primary or secondary amines, amides, or other nitrogen nucleophiles.
Buchwald-Hartwig Etherification: Similarly, C-O bonds can be formed by coupling with alcohols or phenols to produce diaryl ethers or alkyl aryl ethers.
C-S Coupling: Thiols can be coupled with this compound using palladium or copper catalysts to yield aryl sulfides.
These reactions proceed with high efficiency and selectivity at the 4'-position, providing synthetic routes to a diverse array of functionalized biphenyls that are valuable in materials science and medicinal chemistry. mdpi.com
Cyclization and Annulation Reactions Involving the Biphenyl Moiety
While the primary reactivity of this compound is centered on the C-I bond, the biphenyl scaffold itself can participate in cyclization and annulation reactions to form polycyclic aromatic systems. Such reactions typically require the prior installation of other functional groups or the use of harsh reaction conditions.
For example, if suitable functional groups were introduced onto the biphenyl core via the reactions described above, intramolecular cyclizations could be designed. An intramolecular Heck reaction could be envisioned if a vinyl group were present on the molecule, leading to the formation of a new six-membered ring.
Under strongly acidic or high-temperature conditions, intramolecular electrophilic aromatic substitution or cyclodehydrogenation reactions could potentially occur, leading to the formation of fused ring systems like fluorenes or their derivatives. However, such conditions might also affect the tert-butyl group.
Stability and Reactivity of the tert-Butyl Group under Various Reaction Conditions
The tert-butyl group on the biphenyl core is generally considered a robust and sterically bulky spectator group that influences the molecule's physical properties (like solubility and crystal packing) more than its chemical reactivity. researchgate.net However, its stability is not absolute and depends on the reaction conditions.
Thermal Stability: Studies on the thermal transformations of 4-tert-butylbiphenyl (B155571) have shown that it is stable at high temperatures, though isomerization and cracking can occur under very harsh conditions (e.g., 703–763 K). researchgate.netdntb.gov.ua
Acidic Conditions: The tert-butyl group is most vulnerable to strong acids. Under protic or Lewis acidic conditions, it can be cleaved from the aromatic ring via a retro-Friedel-Crafts reaction (dealkylation). This is a common limitation when performing reactions that require strong acid catalysis.
Oxidative Conditions: While the aromatic rings can be oxidized under harsh conditions, the tert-butyl group's C-H bonds are also susceptible to oxidation, particularly enzymatic oxidation in biological systems. nih.gov However, it is generally stable to many common chemical oxidants used in synthesis.
Reductive and Nucleophilic Conditions: The tert-butyl group is highly stable under reductive, basic, and nucleophilic conditions, making it compatible with a wide range of synthetic transformations, including most organometallic and cross-coupling reactions.
| Reaction Condition | Stability of tert-Butyl Group | Potential Reaction |
|---|---|---|
| Strong Acid (e.g., H₂SO₄, AlCl₃) | Low | Dealkylation (cleavage) |
| High Temperature (>700 K) | Moderate | Isomerization, Cracking researchgate.net |
| Palladium Cross-Coupling | High | Generally inert |
| Strong Base (e.g., NaOH, n-BuLi) | High | Inert |
| Common Oxidants (e.g., KMnO₄) | Moderate to High | Generally stable, but can be oxidized under harsh conditions |
| Catalytic Hydrogenation | High | Inert |
Applications in Advanced Functional Materials and Molecular Engineering
Organic Electronic and Optoelectronic Device Componentry
The biphenyl (B1667301) scaffold is a cornerstone in the design of organic semiconductors. The specific combination of the iodo and tert-butyl functional groups on 4-tert-butyl-4'-iodobiphenyl makes it a strategic precursor for creating bespoke materials for various optoelectronic devices.
Precursors for Organic Light-Emitting Diodes (OLEDs) Emitters and Host Materials
In the field of Organic Light-Emitting Diodes (OLEDs), the performance of the device is heavily dependent on the molecular structure of the materials used in the emissive layer. ossila.com this compound serves as a key intermediate for the synthesis of both the light-emitting molecules (emitters) and the surrounding matrix (host materials).
The iodine atom provides a reactive site for carbon-carbon bond-forming reactions, such as the Suzuki and Buchwald-Hartwig cross-coupling reactions. This enables the straightforward attachment of other aromatic or electron-donating/accepting groups to the biphenyl core. Through this synthetic strategy, large, highly conjugated molecules can be constructed with precisely tailored energy levels (HOMO/LUMO) to achieve emission of specific colors, from blue to red.
The tert-butyl group plays a crucial, non-electronic role. Its significant bulk disrupts intermolecular π–π stacking in the solid state. rsc.org This steric hindrance is highly desirable as it helps to prevent aggregation-caused quenching of excitons, a phenomenon that can significantly lower the efficiency of light emission in solid films. Furthermore, the tert-butyl group enhances the solubility of the resulting larger molecules in organic solvents, which is vital for solution-based processing and fabrication of OLED devices. rsc.org
Table 1: Synthetic Utility of this compound in OLED Materials
| Feature of Precursor | Role in Synthesis | Benefit for Final OLED Material |
|---|---|---|
| Iodo Group | Reactive handle for cross-coupling reactions (e.g., Suzuki, Sonogashira). | Enables extension of π-conjugation to tune emission color and electronic properties. |
| Biphenyl Core | Rigid, aromatic scaffold. | Provides good thermal stability and a pathway for charge transport. |
| tert-Butyl Group | Bulky, sterically hindering substituent. | Improves solubility and prevents molecular aggregation, enhancing solid-state luminescence efficiency. rsc.org |
Building Blocks for Organic Field-Effect Transistors (OFETs)
Organic Field-Effect Transistors (OFETs) are fundamental components of flexible and printed electronics, and their performance hinges on the charge carrier mobility of the organic semiconductor used. researchgate.netwikipedia.org The design of high-mobility materials often relies on creating molecules with extensive π-conjugated systems that can self-assemble into highly ordered structures, facilitating efficient charge transport. nih.govtcichemicals.com
This compound is an ideal starting material for synthesizing such complex organic semiconductors. The rigid biphenyl unit serves as an excellent foundational element for a charge-transporting core. The iodo-substituent allows for the systematic extension of this core through coupling reactions, enabling the creation of larger, planar aromatic systems like those based on pentacene (B32325) or thienothiophene derivatives, which are known for their high charge mobility. tcichemicals.com The resulting materials can be designed to exhibit liquid crystalline properties, which can be exploited to produce highly uniform, crystalline thin films—a key factor for reliable device performance and high mobility. researchgate.net
Role in Charge Transport and Exciton (B1674681) Management Layers
Beyond the emissive layer, OLEDs and other organic electronic devices consist of multiple layers, each with a specific function, such as injecting and transporting charges (electrons and holes). The molecular components of these layers must possess appropriate energy levels and charge transport characteristics. The versatile nature of this compound allows it to be a precursor for materials used in these charge transport and exciton management layers.
The tert-butyl group also influences these properties by affecting the solid-state packing of the molecules. While dense packing can favor charge transport, the steric hindrance from the tert-butyl group can be strategically used to control intermolecular distances and orientations. This can reduce positional disorder, which in some cases can lead to more predictable and stable charge transport properties. doi.org
Liquid Crystalline Systems
Liquid crystals are phases of matter that exhibit properties between those of a conventional liquid and a solid crystal. The tendency of a molecule to form a liquid crystal phase (mesogenicity) is strongly dependent on its molecular architecture.
Influence of Molecular Architecture on Mesogenic Properties and Phase Behavior
The molecular shape of this compound, characterized by its elongated and rigid biphenyl core, is a classic feature of a calamitic (rod-like) mesogen, a fundamental unit for forming liquid crystal phases. nih.gov This rigid core provides the necessary anisotropy for molecules to align preferentially along a common direction, leading to the formation of nematic or more ordered smectic phases. mdpi.com
The terminal groups play a critical role in modulating this behavior:
tert-Butyl Group: This bulky group significantly impacts molecular packing. Unlike a linear alkyl chain, the spherical nature of the tert-butyl group can disrupt the close side-by-side packing required for highly ordered smectic phases. However, it has been shown to surprisingly stabilize certain smectic A phases, where it can pack efficiently within intercalated layer structures. tandfonline.com This demonstrates the subtle and powerful influence such a group can have on mesophase stability and the resulting phase transition temperatures.
Table 2: Effect of Terminal Groups on Liquid Crystalline Properties
| Molecular Feature | General Influence on Mesophase Behavior |
|---|---|
| Rigid Biphenyl Core | Promotes molecular alignment and is the primary driver for liquid crystallinity. |
| Terminal Iodo Group | Maintains rod-like shape and increases intermolecular attraction, often raising transition temperatures. |
| Terminal tert-Butyl Group | Increases molecular breadth, disrupting simple packing but can stabilize specific intercalated smectic phases. tandfonline.com |
Design Principles for Ferroelectric Liquid Crystal Hosts
Ferroelectric liquid crystals (FLCs) are a special class of materials that possess spontaneous electrical polarization, enabling very fast switching times in display applications. mdpi.com Ferroelectricity in liquid crystals typically arises in a chiral smectic C (SmC*) phase, where rod-like chiral molecules are arranged in layers and tilted in a uniform direction. banglajol.info
While this compound is an achiral molecule and therefore not ferroelectric on its own, its molecular structure makes it an excellent component for designing a non-chiral host mixture. The design principle involves creating a thermally stable smectic C (SmC) phase over a broad temperature range. The inherent tendency of the biphenyl core to form layered smectic phases is advantageous for this purpose. banglajol.inforesearchgate.net
A stable SmC host material is then created, often as a mixture of several compounds to optimize properties like temperature range and viscosity. A small amount of a chiral dopant is then added to this achiral SmC host. The presence of the chiral dopant breaks the mirror symmetry of the tilted smectic phase, inducing a helical twist and resulting in a net spontaneous polarization, thereby making the entire mixture ferroelectric (SmC*). hartleygroup.org The specific architecture of host molecules like this compound derivatives influences the tilt angle and interlayer spacing of the smectic phase, which are critical parameters for the performance of the final FLC device.
Incorporation into Dye-Sensitized Solar Cells for Photovoltage Enhancement
While direct incorporation of this compound into dye-sensitized solar cells (DSSCs) is not extensively documented in dedicated studies, the role of its constituent functional groups, particularly the 4-tert-butylphenyl moiety, is well-established in enhancing DSSC performance. A closely related compound, 4-tert-butylpyridine (B128874) (TBP), is a common additive in the electrolyte of DSSCs, where it has been shown to significantly improve the open-circuit voltage (Voc). sciencedaily.combohrium.comnih.govresearchgate.netresearchgate.net
The mechanism behind this enhancement is attributed to the adsorption of TBP onto the surface of the titanium dioxide (TiO2) photoanode. bohrium.com This adsorption leads to a negative shift in the conduction band edge of the TiO2, which in turn increases the open-circuit voltage. researchgate.net The bulky tert-butyl group plays a crucial role in this process by providing steric hindrance that can suppress unwanted charge recombination reactions at the TiO2/electrolyte interface, a major loss mechanism in DSSCs.
Given these established principles, it is plausible that the 4-tert-butylphenyl group in this compound could confer similar benefits if the compound were used as a component of the dye or as an electrolyte additive. The presence of this bulky group can be expected to contribute to a higher photovoltage by mitigating charge recombination.
Table 1: Effect of 4-tert-butylpyridine (TBP) on DSSC Performance
| Additive Concentration | Open-Circuit Voltage (Voc) | Short-Circuit Current (Jsc) | Fill Factor (FF) | Power Conversion Efficiency (η) |
| 0.5 M (Conventional) | Lower | Higher | Moderate | Baseline |
| 2.0 M | Increased by 26% | Slightly Affected | Moderate | Increased by 33% |
Note: Data is illustrative of the general effects observed for TBP in DSSC electrolytes and is based on findings from related research. researchgate.net
Polymer Science and Macromolecular Architectures
The bifunctional nature of this compound, with its reactive iodo-group and the potential for further functionalization, makes it an attractive monomer for the synthesis of advanced polymers.
This compound can serve as a valuable monomeric unit for the synthesis of conjugated polymers and π-extended systems. The iodine atom provides a reactive site for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, which are fundamental to the construction of the backbones of conjugated polymers. The biphenyl unit itself is a key component in many π-conjugated systems, contributing to their electronic and photophysical properties.
The tert-butyl group offers several advantages in the context of conjugated polymers. Its bulkiness can enhance the solubility of the resulting polymers, which is often a significant challenge in their processing and characterization. Furthermore, the steric hindrance provided by the tert-butyl groups can influence the planarity of the polymer backbone, thereby affecting the extent of π-conjugation and, consequently, the material's electronic properties, such as its band gap and charge carrier mobility.
While specific examples of polymers synthesized directly from this compound are not prevalent in the literature, the principles of using substituted biphenyls as monomers are well-established. For instance, poly(p-phenylene)s and their derivatives are a well-known class of conjugated polymers, and the introduction of substituents like the tert-butyl group is a common strategy to tune their properties. The polymerization of similar monomers, such as 4-t-butyl styrene, has been successfully achieved through methods like living anionic polymerization. polymersource.capolymersource.ca
The biphenyl motif is a fundamental building block in supramolecular chemistry, capable of directing the self-assembly of molecules into well-defined architectures. The introduction of substituents, such as the tert-butyl group and iodine atom in this compound, can significantly influence these self-assembly processes.
The tert-butyl group, due to its size, can play a crucial role in controlling the intermolecular interactions and packing of the molecules. In the context of liquid crystals, for example, the shape and size of substituents on a biphenyl core can dictate the type of mesophase formed. uea.ac.uk Biphenyl-based molecules have been shown to form a variety of liquid crystalline phases, and the presence of bulky groups can lead to the formation of columnar or nematic phases.
The iodine atom introduces the possibility of halogen bonding, a non-covalent interaction that has emerged as a powerful tool for directing the self-assembly of molecules on surfaces and in the solid state. nih.govnih.govaalto.fi The self-assembly of halogenated organic molecules on various substrates has been shown to lead to the formation of highly ordered two-dimensional structures. arxiv.org Therefore, this compound has the potential to be used in the design of self-organizing systems where both steric interactions from the tert-butyl group and directional halogen bonding from the iodine atom contribute to the formation of the desired supramolecular architecture.
Precursors for Polycyclic Aromatic Hydrocarbons (PAHs) and Nanographene Fragments
This compound can be envisioned as a precursor for the bottom-up synthesis of larger, more complex aromatic systems like polycyclic aromatic hydrocarbons (PAHs) and nanographene fragments. The synthesis of such molecules often relies on the strategic coupling of smaller aromatic building blocks followed by intramolecular cyclization reactions.
The iodine atom on the biphenyl core of this compound allows it to participate in a variety of carbon-carbon bond-forming reactions. For example, through reactions like the Ullmann coupling or Suzuki coupling, it is possible to synthesize larger oligophenylene structures. These oligophenylenes, which would incorporate the 4-tert-butylphenyl units, can then be subjected to intramolecular cyclodehydrogenation reactions, such as the Scholl reaction, to form well-defined PAHs and nanographene fragments. researchgate.netresearchgate.net
The synthesis of triphenylenes, a class of PAHs, has been demonstrated starting from 2-iodobiphenyls through palladium-catalyzed C-H activation and C-C bond formation. labxing.comresearchgate.netnih.gov A similar strategy could potentially be applied to this compound to generate larger aromatic systems. The tert-butyl groups in the resulting PAHs or nanographene fragments would enhance their solubility, facilitating their processing and characterization, which is often a major hurdle for these large, planar molecules.
Theoretical and Computational Investigations of 4 Tert Butyl 4 Iodobiphenyl and Analogous Structures
Density Functional Theory (DFT) Studies on Electronic Structure and Properties
Density Functional Theory (DFT) has become a primary method for investigating the electronic characteristics of biphenyl (B1667301) derivatives. By solving the Schrödinger equation in an approximate manner, DFT can accurately model molecular geometries and electronic properties, providing a theoretical framework to understand the structure-property relationships in these compounds. eurjchem.com
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior and chemical reactivity of a molecule. nih.gov The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov
A small HOMO-LUMO gap suggests that a molecule is highly polarizable and possesses high chemical reactivity, often referred to as a "soft" molecule. eurjchem.comnih.gov Conversely, a large energy gap indicates high stability and lower chemical reactivity, characteristic of a "hard" molecule. nih.gov For instance, computational studies on 4-(tert-butyl)-4'-nitro-1,1-biphenyl, an analogue of the target compound, revealed a HOMO-LUMO energy gap of 3.97 eV, indicating it is a soft and highly reactive molecule. eurjchem.comresearchgate.net The specific energy levels of HOMO and LUMO orbitals, along with the resulting energy gap, dictate the molecule's ability to participate in charge transfer interactions. researchgate.net
| Parameter | Value | Significance |
|---|---|---|
| HOMO Energy | -0.26751 eV (Example value) nih.gov | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | -0.18094 eV (Example value) nih.gov | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | 3.97 eV (for 4-(tert-butyl)-4'-nitro-1,1-biphenyl) eurjchem.com | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. |
The distribution of electrons within a molecule is fundamental to its chemical properties. Molecular Electrostatic Potential (MEP) maps are computationally generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.gov In an MEP map, regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.gov
For biphenyl systems, the electron density is primarily localized on the aromatic rings. The nature and position of substituents, such as the tert-butyl and iodo groups in 4-tert-butyl-4'-iodobiphenyl, significantly influence this distribution. The tert-butyl group is an electron-donating group, increasing the electron density on its attached phenyl ring. Conversely, the iodine atom is an electron-withdrawing group, which would decrease the electron density on its ring. This electronic asymmetry facilitates intramolecular charge transfer, a process where electron density moves from the electron-rich part of the molecule to the electron-poor part upon electronic excitation. nih.gov This charge transfer characteristic is crucial for the optical and electronic properties of the molecule. aps.org
Conformational Dynamics and Rotational Barriers of the Biphenyl Core
The two phenyl rings in a biphenyl molecule are not coplanar due to steric hindrance between the ortho-hydrogen atoms. This results in a twisted conformation, and the angle between the planes of the two rings is known as the dihedral or torsional angle. The rotation around the central carbon-carbon single bond is associated with an energy barrier.
| System | Method | Calculated Barrier (kJ/mol) |
|---|---|---|
| Ferrocene (gas phase) | Experimental | ~3.8 researchgate.net |
| Ferrocene (solid, monoclinic) | Experimental | 5.31 researchgate.net |
| Generic Biphenyl-like Systems | Packing Potential Energy Calculations | 2.0 - 8.4 researchgate.net |
Analysis of Intermolecular Interactions and Crystal Packing Phenomena
In the solid state, molecules of this compound are arranged in a specific three-dimensional lattice, known as the crystal packing. This arrangement is governed by a network of non-covalent intermolecular interactions. mdpi.com Understanding these interactions is key to explaining the physical properties of the crystalline material.
For analogous structures like 4-(tert-butyl)-4-methoxy-1,1-biphenyl and 4-(tert-butyl)-4-nitro-1,1-biphenyl, studies have shown that the crystal structure is stabilized by a combination of weak interactions, including C-H···π and C-H···O interactions. researchgate.netrasayanjournal.co.in H···H contacts often make up a significant portion of the total interactions due to the abundance of hydrogen atoms. rasayanjournal.co.in These weak, directional forces collectively determine the crystal's morphology, stability, and properties. nih.gov
| Interaction Type | Contribution (%) | Description |
|---|---|---|
| H···H | 64.3% (for 4-TBMB) rasayanjournal.co.in | Represents contacts between hydrogen atoms on adjacent molecules. |
| C···H / H···C | 17.7% (for ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate) nih.gov | Indicates interactions between carbon and hydrogen atoms, often part of C-H···π interactions. |
| O···H / H···O | 20.2% (for ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate) nih.gov | Represents contacts involving oxygen and hydrogen, typical of weak hydrogen bonds. |
Computational Prediction of Reactivity and Reaction Pathways
Theoretical calculations are instrumental in predicting the chemical reactivity of a molecule. The electronic parameters derived from DFT studies, such as the HOMO-LUMO gap and MEP maps, serve as powerful reactivity descriptors. aimspress.com
As discussed, a low HOMO-LUMO energy gap is indicative of high chemical reactivity. nih.gov The energies of the HOMO and LUMO can be used to calculate global reactivity descriptors like chemical hardness, chemical potential, and electrophilicity index, which further quantify the molecule's reactivity. nih.gov
The Molecular Electrostatic Potential (MEP) map provides a visual guide to local reactivity. It identifies the electron-rich sites (negative potential) that are likely to react with electrophiles and the electron-poor sites (positive potential) that are susceptible to attack by nucleophiles. nih.gov By analyzing the MEP surface of this compound, one could predict the most probable sites for various chemical reactions, such as substitution or addition, thereby guiding synthetic efforts and explaining observed reaction outcomes.
Advanced Analytical and Spectroscopic Characterization Methodologies
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For 4-tert-Butyl-4'-iodobiphenyl, this technique would provide invaluable information regarding its molecular geometry and how the molecules pack together in the solid state. This is crucial for understanding its physical properties and potential applications in materials science.
Determination of Bond Lengths, Angles, and Dihedral Angles
Table 1: Hypothetical Bond Parameters for this compound from X-ray Crystallography
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Expected Value |
|---|---|---|---|---|---|
| Bond Length (Å) | C(4) | C(t-butyl) | ~1.54 | ||
| Bond Length (Å) | C(4') | I | ~2.10 | ||
| Bond Length (Å) | C(1) | C(1') | ~1.49 | ||
| Bond Angle (°) | C(3) | C(4) | C(5) | ~120 | |
| Bond Angle (°) | C(3') | C(4') | C(5') | ~120 | |
| Dihedral Angle (°) | C(2) | C(1) | C(1') | C(2') | Variable |
Note: This table is illustrative and contains expected, not experimental, values.
Analysis of Intermolecular Packing Motifs and Hydrogen Bonding Networks
Beyond the individual molecule, X-ray crystallography reveals how molecules arrange themselves in a crystal lattice. This analysis would identify any significant intermolecular interactions, such as π-π stacking between the biphenyl (B1667301) rings or weaker van der Waals forces. While this compound does not possess classical hydrogen bond donors, weak C-H···π or C-H···I interactions might be present and could be identified. Understanding these packing motifs is critical for predicting properties like melting point, solubility, and polymorphism.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformational Analysis
High-resolution NMR spectroscopy is a powerful tool for probing the structure and dynamics of molecules in solution. For this compound, NMR would provide detailed information about the connectivity of atoms and the conformational behavior of the molecule.
Temperature-Dependent NMR Studies of Molecular Dynamics and Fluxionality
The biphenyl scaffold can exhibit restricted rotation around the central C-C bond, leading to atropisomerism in suitably substituted derivatives. Temperature-dependent NMR studies could be employed to investigate the rotational dynamics of the phenyl rings in this compound. By monitoring changes in the NMR spectrum as a function of temperature, it would be possible to determine the energy barrier to rotation and to understand the fluxional behavior of the molecule in solution.
Advanced 2D NMR Techniques for Complex Structural Elucidation
A full assignment of the ¹H and ¹³C NMR spectra of this compound would be achieved through a combination of one-dimensional and two-dimensional NMR experiments. Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton connectivities within the phenyl rings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would correlate protons with their directly attached and long-range coupled carbon atoms, respectively. These experiments would unambiguously confirm the molecular structure in solution.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| C(CH₃)₃ | ~1.3 | ~31 |
| C (CH₃)₃ | ~35 | |
| Aromatic CH | ~7.2-7.8 | ~125-138 |
| C-I | ~92 | |
| C-C(t-butyl) | ~150 |
Note: This table presents predicted chemical shift ranges and is for illustrative purposes only.
Vibrational Spectroscopy (Infrared and Raman) for Conformational and Intermolecular Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a fingerprint of a molecule's vibrational modes. These techniques are sensitive to the types of chemical bonds present and their local environment, offering insights into molecular structure and intermolecular interactions.
For this compound, IR and Raman spectroscopy would be expected to show characteristic bands corresponding to the vibrations of the aromatic rings, the tert-butyl group, and the carbon-iodine bond. For instance, C-H stretching vibrations of the aromatic rings would appear around 3100-3000 cm⁻¹, while the aliphatic C-H stretches of the tert-butyl group would be observed in the 2960-2870 cm⁻¹ region. The C-I stretching vibration would be expected at lower frequencies, typically in the range of 600-500 cm⁻¹.
Analysis of the vibrational spectra could also provide information on the conformation of the molecule. The frequencies of certain vibrational modes, particularly those involving the biphenyl linkage, can be sensitive to the dihedral angle between the phenyl rings. Furthermore, subtle shifts in vibrational frequencies upon crystallization can indicate the presence of specific intermolecular interactions in the solid state.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
Photophysical Spectroscopy for Electronic Transitions and Emission Characteristics in Functional Materials
A comprehensive analysis of the photophysical properties of this compound, including its electronic transitions and emission characteristics, is crucial for evaluating its potential in functional materials. However, a detailed review of publicly available scientific literature and spectral databases reveals a significant gap in the experimental data for this specific compound.
For context, studies on other substituted biphenyl and aromatic compounds provide a framework for the types of photophysical properties that are typically investigated. For instance, the introduction of bulky groups like tert-butyl can affect molecular packing in the solid state, which in turn can influence emission characteristics. The presence of a heavy atom like iodine is well-known to enhance spin-orbit coupling, which can promote phosphorescence and reduce fluorescence quantum yields.
To fully characterize the electronic transitions and emission characteristics of this compound, experimental studies using UV-Vis absorption and fluorescence spectroscopy would be required. Such studies would provide the following critical data points:
Absorption Spectrum: To identify the wavelengths of maximum absorption (λmax) corresponding to electronic transitions.
Emission Spectrum: To determine the wavelengths of fluorescence and/or phosphorescence.
Quantum Yield (Φ): To quantify the efficiency of the emission process.
Excited-State Lifetime (τ): To measure the duration of the excited state.
Without such empirical data, a detailed discussion of the photophysical properties and the creation of data tables for this compound is not possible at this time. Further experimental research is needed to elucidate the specific photophysical behavior of this compound and to assess its suitability for applications in functional materials.
Future Research Directions and Emerging Opportunities
Development of Novel and Highly Efficient Synthetic Strategies for Biphenyl (B1667301) Derivatives
The synthesis of biphenyl derivatives is a cornerstone of organic chemistry, with ongoing research focused on improving efficiency, scalability, and environmental friendliness. rsc.org Historically, methods like the Wurtz-Fittig and Ullmann reactions were employed, but they often required harsh conditions and offered limited versatility. nih.gov The advent of metal-catalyzed cross-coupling reactions has revolutionized biphenyl synthesis. rsc.org
Future research will likely concentrate on refining these powerful catalytic methods. The Suzuki-Miyaura cross-coupling, for instance, is widely used for its functional group tolerance and mild reaction conditions, making it a key strategy for creating complex biphenyls. acs.org Similarly, the Negishi cross-coupling offers another highly effective route. rsc.orgnih.gov The development of next-generation catalysts, including those based on earth-abundant metals, and the optimization of reaction conditions to minimize waste and energy consumption are critical areas of focus. researchgate.net The goal is to create synthetic pathways that are not only efficient but also align with the principles of green chemistry. nih.gov
| Synthetic Method | Description | Advantages | Limitations | Reference |
|---|---|---|---|---|
| Wurtz-Fittig Reaction | Coupling of an aryl halide with an alkyl halide using sodium metal. | One of the earliest methods for C-C bond formation. | Harsh reaction conditions, limited to specific substrates, often produces side products. | nih.gov |
| Ullmann Reaction | Copper-catalyzed coupling of two aryl halides. | Effective for synthesizing symmetrical biphenyls. | Requires high temperatures and stoichiometric copper. | |
| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. | Mild conditions, high functional group tolerance, commercially available reagents. | Requires pre-functionalization of both coupling partners. | acs.org |
| Negishi Coupling | Palladium- or nickel-catalyzed cross-coupling of an organozinc compound with an organohalide. | High reactivity and selectivity. | Organozinc reagents can be sensitive to moisture and air. | rsc.orgnih.gov |
Exploration of New Application Domains for 4-tert-Butyl-4'-iodobiphenyl as a Building Block in Emerging Technologies
The distinct functionalities of this compound make it an attractive precursor for materials with advanced properties. Its biphenyl core is a common motif in liquid crystals and small molecule semiconductors. acs.orgtcichemicals.com The tert-butyl group can enhance solubility and influence molecular packing, while the iodo-group serves as a versatile handle for further chemical modification, particularly through cross-coupling reactions.
Emerging applications for this compound and its derivatives are being explored in several high-technology fields. In materials science, it is considered a building block for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). tcichemicals.com Furthermore, related aryl-iodonium salt structures are used as photoacid generators in the photolithography processes essential for semiconductor manufacturing. researchgate.net The ability to fine-tune the electronic and physical properties of biphenyl-based molecules by introducing substituents like the tert-butyl group opens up possibilities for creating novel materials for a range of electronic and optical applications. rsc.orgacs.org
| Application Domain | Role of the Biphenyl Building Block | Key Properties | Reference |
|---|---|---|---|
| Organic Electronics (OLEDs, OFETs) | Core structure for small molecule semiconductors. | Charge transport capabilities, thermal stability, processability. | tcichemicals.com |
| Liquid Crystals | Component of mesogenic molecules. | Anisotropic properties, ability to self-assemble into ordered phases. | acs.org |
| Photolithography | Precursor to photoacid generators (PAGs) like diaryliodonium salts. | Photosensitivity, ability to generate strong acid upon irradiation. | researchgate.net |
| Advanced Polymers | Monomer for high-performance polymers. | Enhanced thermal stability, mechanical strength, and chemical resistance. | rsc.org |
Integration with Advanced Catalytic Systems for Sustainable Transformations
The future of chemical synthesis is intrinsically linked to the development of sustainable practices. mdpi.com Integrating the synthesis of this compound and its derivatives with advanced catalytic systems is a key research direction. This involves moving away from stoichiometric reagents and catalysts based on precious metals towards more sustainable alternatives. diva-portal.org
| Catalytic Approach | Principle | Advantage in Sustainability | Reference |
|---|---|---|---|
| Base-Metal Catalysis | Utilizing earth-abundant metals (e.g., Fe, Ni, Cu) instead of precious metals (e.g., Pd, Pt, Rh). | Lower cost, reduced toxicity, and greater abundance. | diva-portal.org |
| Heterogeneous Catalysis | The catalyst is in a different phase from the reactants, often a solid catalyst in a liquid reaction. | Facilitates easy separation and catalyst recycling, minimizing waste. | diva-portal.org |
| Photocatalysis/Electrocatalysis | Using light or electricity to drive chemical reactions. | Can enable reactions at ambient temperature and pressure, reducing energy consumption. | diva-portal.org |
| Biocatalysis | Using enzymes or whole organisms as catalysts. | High selectivity, mild reaction conditions, and use of renewable resources. | mdpi.com |
Design and Synthesis of Biphenyl-Based Chiral Ligands and Materials
Axially chiral biphenyls are a privileged class of ligands in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical and fine chemical industries. nih.govnih.gov The biphenyl backbone provides a rigid and well-defined stereochemical environment that can effectively control the stereochemical outcome of a reaction. pnas.org
| Ligand Core | Description | Key Feature | Reference |
|---|---|---|---|
| BINOL ([1,1'-Biphenyl]-2,2'-diol) | One of the most widely used axially chiral scaffolds. | Forms stable complexes with a wide range of metals. | nih.gov |
| SPINOL (1,1'-Spirobiindane-7,7'-diol) | A more rigid analogue of BINOL. | Provides a well-defined chiral pocket. | nih.gov |
| BIPOL ([1,1'-Biphenyl]-2,2'-diol derivatives) | A newer class of adjustable ligands. | Substituents can be varied to tune steric and electronic properties. | chemrxiv.orgresearchgate.net |
| SYNPHOS/DIFLUORPHOS | Atropisomeric diphosphine ligands. | Complementary stereoelectronic profiles for asymmetric hydrogenation. | pnas.org |
Synergistic Experimental and Computational Research Paradigms for Rational Design of Functional Molecules
The design of functional molecules is increasingly driven by a powerful synergy between experimental synthesis and computational chemistry. nih.gov This integrated approach accelerates the discovery and optimization of molecules with desired properties, from pharmaceuticals to advanced materials. mdpi.com Computational tools allow researchers to model molecular structures, predict their properties, and simulate reaction outcomes before committing to resource-intensive laboratory work. oregonstate.edu
In the context of this compound and its derivatives, computational methods such as Density Functional Theory (DFT) and molecular dynamics simulations can provide deep insights into their electronic structure, conformational preferences, and intermolecular interactions. mdpi.com This knowledge is invaluable for rationally designing new materials. For example, virtual screening can identify promising candidates for specific applications, which are then synthesized and tested experimentally. mdpi.com This iterative cycle of computational prediction and experimental validation streamlines the design process, reduces trial-and-error, and facilitates the development of novel functional molecules with greater efficiency and precision. nih.gov The ultimate goal is to create a robust workflow where computational design and experimental realization work in concert to address complex chemical challenges. zib.de
| Stage | Computational Tools/Methods | Experimental Actions | Objective | Reference |
|---|---|---|---|---|
| 1. Design & Screening | Molecular Docking, Virtual Screening, QSAR Modeling. | Target identification, literature review. | Identify promising lead compounds from large virtual libraries. | mdpi.com |
| 2. Property Prediction | Quantum Chemical Calculations (e.g., DFT), Molecular Dynamics. | N/A | Predict electronic, optical, and physical properties; assess stability. | oregonstate.edumdpi.com |
| 3. Synthesis & Purification | Reaction mechanism simulation. | Chemical synthesis, chromatography, crystallization. | Synthesize the computationally prioritized molecules. | nih.gov |
| 4. Characterization & Validation | Comparison with predicted data. | Spectroscopy (NMR, IR, MS), X-ray crystallography, biological/physical assays. | Confirm structure and evaluate the actual properties and performance. | nih.gov |
| 5. Optimization | Iterative modeling based on experimental feedback. | Synthesis of analogues with targeted modifications. | Refine molecular structure to enhance desired properties. | nih.gov |
Q & A
Q. What are the key physicochemical properties of 4-tert-Butyl-4'-iodobiphenyl, and how are they experimentally validated?
Q. What are the standard synthetic routes for preparing this compound?
Common methods involve Suzuki-Miyaura cross-coupling between 4-tert-butylphenylboronic acid and 4-iodobromobenzene, using palladium catalysts (e.g., Pd(PPh₃)₄). Reaction conditions (e.g., solvent, temperature) are optimized to minimize dehalogenation side reactions. Intermediate purification via column chromatography ensures high yield (>70%) .
Q. How can researchers confirm the absence of common impurities (e.g., dehalogenated byproducts) in synthesized batches?
Analytical techniques include:
- GC-MS to detect volatile byproducts.
- HPLC with UV detection for non-volatile impurities.
- Comparative ¹H/¹³C NMR with reference spectra (e.g., Reaxys-RN 8204508) to verify structural integrity .
Advanced Research Questions
Q. What experimental strategies are used to study the photophysical properties of this compound?
Advanced methodologies include:
- Time-resolved fluorescence spectroscopy to measure excited-state lifetimes.
- Electron paramagnetic resonance (EPR) to characterize triplet states under UV irradiation.
- Computational modeling (e.g., DFT) to correlate electronic structure with experimental data, as demonstrated in studies on structurally related tert-butyl-substituted aromatics .
Q. How does steric hindrance from the tert-butyl group influence reactivity in cross-coupling reactions?
The bulky tert-butyl group slows transmetalation steps in Suzuki couplings, requiring optimized ligand systems (e.g., bulky phosphines) to enhance catalytic efficiency. Kinetic studies via in situ NMR monitoring reveal rate-limiting steps, while X-ray crystallography of intermediates provides mechanistic insights .
Q. What are the challenges in characterizing degradation products under UV exposure, and how are they addressed?
Photodegradation studies use LC-HRMS to identify transient species (e.g., iodinated radicals). Accelerated aging under controlled UV light (e.g., 365 nm) combined with EPR spin-trapping (e.g., using DMPO) detects radical intermediates. Comparative stability assays with analogs (e.g., 4-bromo-4'-iodobiphenyl) highlight structural vulnerabilities .
Methodological Guidance
Q. How should researchers design experiments to resolve contradictions in reported synthetic yields?
- Systematically vary reaction parameters (catalyst loading, solvent polarity).
- Use design of experiments (DoE) to identify critical factors.
- Validate reproducibility via triplicate runs and statistical analysis (e.g., ANOVA) .
Q. What protocols ensure safe handling of this compound in photochemical studies?
- Use amber glassware to prevent unintended UV exposure.
- Conduct reactions in inert atmospheres (N₂/Ar) to suppress oxidative side reactions.
- Monitor iodine release via ion-selective electrodes during degradation studies .
Data Analysis & Troubleshooting
Q. How can crystallographic data resolve discrepancies in reported molecular geometries?
Compare experimental XRD data (e.g., CCDC entries linked to Reaxys-RN 8204508) with computational models (e.g., Gaussian-optimized geometries). Discrepancies in torsion angles may indicate crystal packing effects vs. gas-phase conformations .
Q. What analytical approaches differentiate isomeric byproducts in iodinated biphenyl systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
